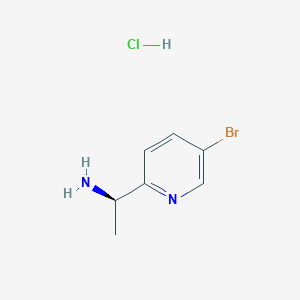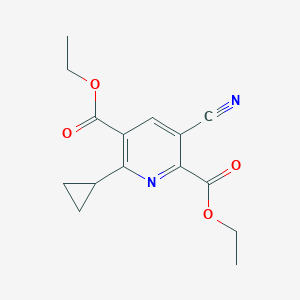![molecular formula C14H22N4O4 B1532329 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1240527-75-6](/img/structure/B1532329.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
This compound, also known as 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is a chemical compound with the molecular weight of 310.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4O4/c1-9-11(12(19)20)15-16-18(9)10-5-7-17(8-6-10)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.35 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones : This compound is utilized in a synthetic route to produce spiro[indole-3,4′-piperidin]-2-ones, indicating its role in complex organic synthesis and potential pharmaceutical applications (Freund & Mederski, 2000).
Asymmetric Synthesis : It serves as a starting material in the asymmetric synthesis of various piperidinecarboxylic acid derivatives, showcasing its utility in producing stereochemically complex molecules (Xue et al., 2002).
Facilitation of Intramolecular Cyclization : The compound is involved in key reactions like intramolecular cyclization under palladium catalysis, illustrating its importance in facilitating significant chemical transformations (Freund & Mederski, 2000).
Structural Characterization and Biological Evaluation : The compound's structural elements are used in the synthesis of other complex molecules, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, for which X-ray diffraction studies and biological evaluations are conducted (Sanjeevarayappa et al., 2015).
Mixed Ligand Concept : In coordination chemistry, this compound plays a role in the mixed ligand concept involving [99(m)Tc(OH2)3(CO)3]+, contributing to the advancement of coordination and radiopharmaceutical chemistry (Mundwiler et al., 2004).
Fungicidal Activity : Derivatives of this compound have been synthesized and evaluated for fungicidal activity, suggesting its potential utility in agricultural chemistry (Mao et al., 2013).
Medicinal Chemistry and Biological Evaluation
Inhibitors of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, indicating its significance in the development of therapeutic agents (Thalji et al., 2013).
Synthesis of Enantiopure Derivatives : The compound is used in the synthesis of enantiopure derivatives of pipecolate and lysine, underlining its role in the preparation of biologically active molecules (Marin et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-9-11(12(19)20)15-16-18(9)10-5-7-17(8-6-10)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZPWSCQSEPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121741 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-75-6 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)



